![molecular formula C25H25N3O4 B2932435 N-cyclohexyl-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 877657-17-5](/img/no-structure.png)
N-cyclohexyl-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C25H25N3O4 and its molecular weight is 431.492. The purity is usually 95%.
BenchChem offers high-quality N-cyclohexyl-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclohexyl-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Activity
Compounds structurally related to N-cyclohexyl-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide have been studied for their potential anticancer properties. For instance, a study on the synthesis and in vitro cytotoxic activity of certain derivatives highlighted their effectiveness against a range of cancer cell lines, indicating the potential of such compounds as anticancer agents (Al-Sanea et al., 2020). This research underscores the importance of structural modifications in enhancing anticancer activity and opens avenues for further exploration in cancer treatment.
Antimicrobial and Anti-inflammatory Properties
Research has also shown that derivatives with similar structural motifs exhibit significant antimicrobial and anti-inflammatory activities. A series of N-substituted amino acids with complex pyrimidine structures demonstrated appreciable antiphlogistic activity, suggesting their potential as anti-inflammatory agents (Bruno et al., 1999). Moreover, the antimicrobial activity of certain pyrimidinone and oxazinone derivatives fused with thiophene rings has been documented, highlighting their potential as antimicrobial agents (Hossan et al., 2012).
Enzyme Inhibition and Molecular Docking Studies
Another research avenue involves enzyme inhibition and molecular docking studies, where certain compounds showed outstanding in vitro antitumor activity and interacted effectively with enzymes, as evidenced by molecular docking studies (Fahim et al., 2019). These findings indicate the potential of such compounds in designing enzyme inhibitors for therapeutic applications.
Synthesis and Biological Activities
The synthesis and evaluation of biological activities of various derivatives also received attention, with studies focusing on their synthesis pathways and antimicrobial, antifungal, and antitumor properties. For instance, novel synthesis approaches have led to compounds with significant antitumor evaluation, demonstrating the broad applicability of these compounds in scientific research (Shams et al., 2010).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-cyclohexyl-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide involves the condensation of 2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidine-1(2H)-carboxylic acid with N-cyclohexylglycine methyl ester followed by hydrolysis and cyclization to form the final product.", "Starting Materials": [ "2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidine-1(2H)-carboxylic acid", "N-cyclohexylglycine methyl ester", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Dissolve 2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidine-1(2H)-carboxylic acid and N-cyclohexylglycine methyl ester in ethanol and add a catalytic amount of hydrochloric acid.", "Step 2: Heat the reaction mixture under reflux for 24 hours.", "Step 3: Cool the reaction mixture and add sodium hydroxide to adjust the pH to 7-8.", "Step 4: Extract the product with ethyl acetate and wash with water.", "Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain a crude product.", "Step 6: Dissolve the crude product in ethanol and add sodium hydroxide to adjust the pH to 10-11.", "Step 7: Heat the reaction mixture under reflux for 24 hours.", "Step 8: Cool the reaction mixture and acidify with hydrochloric acid to pH 2-3.", "Step 9: Extract the product with ethyl acetate and wash with water.", "Step 10: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the final product." ] } | |
CAS番号 |
877657-17-5 |
製品名 |
N-cyclohexyl-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide |
分子式 |
C25H25N3O4 |
分子量 |
431.492 |
IUPAC名 |
N-cyclohexyl-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C25H25N3O4/c1-16-11-13-18(14-12-16)28-24(30)23-22(19-9-5-6-10-20(19)32-23)27(25(28)31)15-21(29)26-17-7-3-2-4-8-17/h5-6,9-14,17H,2-4,7-8,15H2,1H3,(H,26,29) |
InChIキー |
PPHOWYRLFSSSFV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NC5CCCCC5 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-fluorophenyl)-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]piperidine-1-carboxamide](/img/structure/B2932352.png)
![2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2932353.png)
![1-[4-(Trifluoromethylsulfonyl)phenyl]pyrrolidine](/img/structure/B2932357.png)
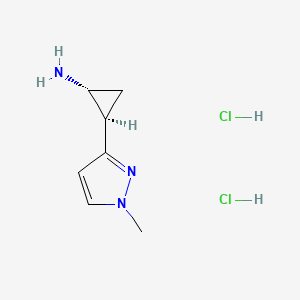
![2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]acetamide](/img/structure/B2932364.png)
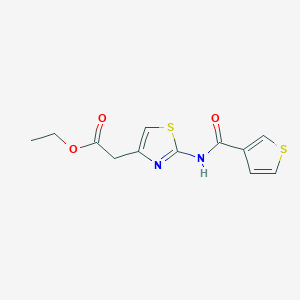
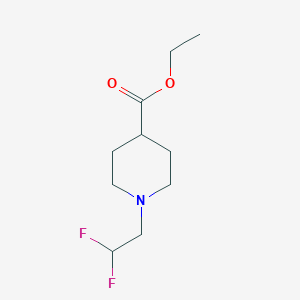
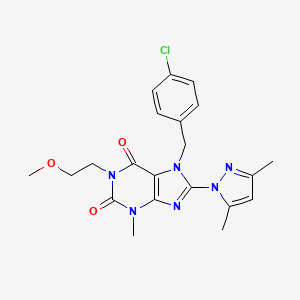
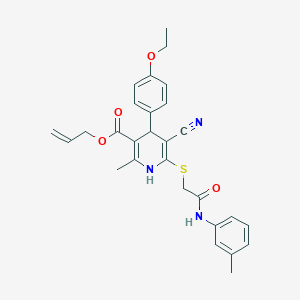
![methyl 3-(N-(pyrazolo[1,5-a]pyrimidin-6-yl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2932369.png)
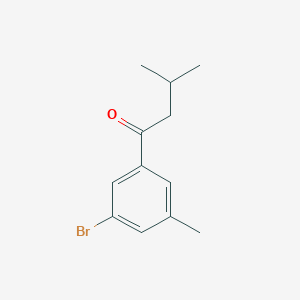
![3-Fluorosulfonyloxy-5-[(2-propan-2-yl-1,2,4-triazol-3-yl)carbamoyl]pyridine](/img/structure/B2932372.png)
![2-[3-(3-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2932374.png)
![N-(4-chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-2-hydroxy-2-methylpropanamide](/img/structure/B2932375.png)